molecular formula C10H11NO2 B15087104 1-(2-Methylphenyl)-2-nitropropene

1-(2-Methylphenyl)-2-nitropropene

Cat. No.: B15087104
M. Wt: 177.20 g/mol
InChI Key: UGRWKHJLICNPPQ-VQHVLOKHSA-N
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Description

Contextualization within the Class of Nitroalkenes and β-Nitrostyrenes

Nitroalkenes, also known as nitro olefins, are a class of organic compounds that feature a nitro group attached to an alkene functional group. wikipedia.org This combination results in a highly activated alkene, making the compound susceptible to a range of chemical reactions. wikipedia.org β-nitrostyrenes are a specific subset of nitroalkenes where a nitro-substituted alkene is conjugated with a phenyl ring.

The nitro group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. nih.gov This electronic feature is central to the reactivity of β-nitrostyrenes, making them excellent Michael acceptors for nucleophilic addition reactions and versatile dienophiles in Diels-Alder cycloadditions. wikipedia.orgnih.gov Their synthesis is often achieved through the Henry condensation (also known as the nitroaldol reaction), which involves the base-catalyzed reaction of an aldehyde with a nitroalkane, followed by dehydration. nih.govwikipedia.orgorganic-chemistry.org

Significance of the 2-Methylphenyl Moiety in Influencing Reactivity and Synthesis

The presence of a methyl group at the ortho position of the phenyl ring in 1-(2-methylphenyl)-2-nitropropene (B1174759) introduces specific steric and electronic effects that modulate its reactivity compared to unsubstituted β-nitrostyrene. Steric hindrance from the ortho-methyl group can influence the approach of nucleophiles and other reactants to the double bond and the nitro group. quora.comacs.org This steric effect can play a crucial role in the stereochemical outcome of reactions.

Electronically, the methyl group is weakly electron-donating. This property can subtly influence the electron density of the aromatic ring and, by extension, the conjugated system of the nitropropene moiety. Research on related ortho-substituted phenyl compounds has shown that such substituents can significantly impact reaction pathways and product distributions. For instance, studies on the gas-phase reactions of the o-methylphenyl radical have demonstrated unique reaction pathways leading to the formation of polycyclic aromatic hydrocarbons. chemrxiv.orgunimelb.edu.au

The synthesis of this compound typically follows the established Henry reaction protocol, where 2-methylbenzaldehyde (B42018) is condensed with nitroethane in the presence of a base. wikipedia.orgbloomtechz.com The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired product. organic-chemistry.orgscirp.orgresearchgate.net

Overview of Academic Research Trends for Substituted Nitropropenes

Academic research on substituted nitropropenes, including this compound, continues to be an active area of investigation. A significant focus of current research is the development of stereoselective and enantioselective reactions utilizing these compounds as starting materials. nih.gov The versatility of the nitro group, which can be transformed into a wide array of other functional groups, makes nitropropenes valuable synthetic intermediates. nih.gov

Recent trends include the use of β-nitrostyrenes in denitrative cross-coupling reactions to form a variety of functionalized alkenes. nih.gov These reactions offer novel and more sustainable synthetic routes. Furthermore, the development of new catalytic systems, including the use of ionic liquids and solid base catalysts, aims to create more environmentally friendly and efficient synthetic methodologies for the preparation of nitroalkenes. organic-chemistry.orgscirp.org The exploration of the unique reactivity imparted by various substituents on the phenyl ring remains a key area of interest, driving the discovery of new synthetic transformations and the construction of complex molecular architectures. acs.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-methyl-2-[(E)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+

InChI Key

UGRWKHJLICNPPQ-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C=C(C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 2 Methylphenyl 2 Nitropropene

Henry Reaction (Nitroaldol Condensation) Pathways

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The process begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is subsequently protonated. wikipedia.org In the synthesis of nitropropenes, this intermediate β-nitro alcohol is not isolated but is dehydrated in situ to yield the final nitroalkene product. wikipedia.orgwikipedia.org The removal of water, a byproduct, is often crucial for driving the reaction towards the dehydrated product. wikipedia.org

The choice of catalyst is pivotal in the Henry reaction, influencing reaction rates and yields. Various basic catalysts have been explored for this transformation. While specific quantitative data for the synthesis of 1-(2-methylphenyl)-2-nitropropene (B1174759) is not extensively documented in the provided search results, the general principles can be illustrated by the well-studied synthesis of the closely related 1-phenyl-2-nitropropene (B101151) from benzaldehyde (B42025) and nitroethane.

Primary amines like n-butylamine and piperidine (B6355638) (a secondary amine often discussed alongside primary amines in this context) are common catalysts for the Henry reaction. wikipedia.orgyoutube.com Their basic nature allows them to deprotonate nitroethane, initiating the condensation. wikipedia.org N-butylamine, being an organic-soluble primary amine with minimal steric hindrance, is considered an effective catalyst for this pathway. youtube.com The mechanism involves the amine acting as a base to generate the nitronate anion, which then reacts with the aldehyde.

Illustrative Data for 1-phenyl-2-nitropropene Synthesis:

Catalyst Reactants Solvent Conditions Yield Reference
n-Butylamine Benzaldehyde, Nitroethane Ethanol (B145695) Reflux, 8 hours 64% mdma.ch
Cyclohexylamine (B46788) Benzaldehyde, Nitroethane Glacial Acetic Acid 100°C, 6 hours 62% mdma.ch
Methylamine Benzaldehyde, Nitroethane Alcohol Slight heat, 4 hours 71-81% mdma.ch

Ammonium (B1175870) acetate (B1210297) is another frequently used catalyst for the Henry condensation. wikipedia.org It is particularly common in procedures where the reaction is carried out in solvents like glacial acetic acid or in an excess of the nitroalkane reactant. mdma.chgoogle.comstackexchange.com The acetate ion acts as the base to deprotonate the nitroethane, while the ammonium ion can participate in the protonation steps. For the reaction to proceed efficiently, anhydrous conditions are often preferred, as the presence of water can affect the equilibrium and potentially lower the yield. stackexchange.com

Illustrative Data for 1-phenyl-2-nitropropene Synthesis:

Catalyst Reactants Solvent Conditions Yield Reference
Ammonium Acetate Benzaldehyde, Nitroethane Excess Nitroethane Reflux, 5 hours 63% mdma.ch

The Henry reaction is fundamentally base-catalyzed. organic-chemistry.org Besides amines and ammonium salts, other basic systems can be employed. The reaction can also be performed in acidic media, such as glacial acetic acid, where a primary or secondary amine is added as the catalyst. mdma.ch In this variation, the amine is the active catalytic species, while the acidic solvent environment influences the reaction pathway, particularly the dehydration of the intermediate nitro alcohol. For instance, reacting benzaldehyde and nitroethane with cyclohexylamine in glacial acetic acid has been shown to produce the desired nitropropene. mdma.ch

Optimization of Reaction Conditions

Optimizing reaction conditions, especially the choice of solvent, is critical for maximizing the yield and selectivity of the synthesis.

The solvent can significantly impact the outcome of the Henry reaction. Different solvents can affect the solubility of reactants, the stability of intermediates, and the position of the reaction equilibrium. In the synthesis of 1-phenyl-2-nitropropene, alcoholic solvents like ethanol and isopropanol (B130326) are frequently used and have been reported to give good yields. mdma.ch Toluene (B28343) and benzene (B151609) have also been used, often in conjunction with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. mdma.ch However, yields can vary significantly; one experiment using toluene as a solvent reported a yield of just over 60%, while a similar attempt with cyclohexane (B81311) resulted in a yield of less than 15%. wikipedia.orgmdma.ch The choice of solvent can also influence the ease of product isolation and purification. scirp.org

Illustrative Data on Solvent Effects for Amine-Catalyzed 1-phenyl-2-nitropropene Synthesis:

Catalyst Solvent Yield Reference
Methylamine Isopropanol (i-PrOH) 81%
Methylamine Ethanol (EtOH) 75%
n-Butylamine Toluene ~66% wikipedia.orgmdma.ch
n-Butylamine Benzene ~66% wikipedia.orgmdma.ch
n-Butylamine Ethanol 64% mdma.ch

Temperature and Stoichiometric Ratio Impact

The efficiency and yield of the synthesis of this compound are significantly influenced by reaction temperature and the molar ratio of the reactants.

Temperature: The condensation reaction can be performed under various temperature conditions. Procedures may involve stirring the reactants at room temperature for an extended period or, more commonly, heating the mixture under reflux to accelerate the reaction. For instance, refluxing a mixture of the aldehyde, nitroethane, and a catalyst like n-butylamine in a solvent such as ethanol or toluene for several hours (typically 6-8 hours) is a frequently cited method. mdma.chyoutube.com Heating is crucial for the dehydration of the intermediate β-nitro alcohol to the desired nitroalkene. wikipedia.org Some methods specify a reaction temperature of 100°C for a duration of 6 hours to achieve good yields. mdma.ch

Stoichiometric Ratio: The molar ratio of 2-methylbenzaldehyde (B42018) to nitroethane is a critical parameter. Often, a slight molar excess of nitroethane is used to ensure the complete conversion of the aldehyde. mdma.chchemicalbook.com For example, a common procedure involves using 1.2 moles of nitroethane for every 1.0 mole of the benzaldehyde derivative. mdma.chchemicalbook.com This excess helps to shift the reaction equilibrium towards the product side. However, in some catalytic systems, such as using ammonium acetate in excess nitroethane, the nitroalkane itself can serve as the reaction medium. mdma.ch

Table 1: Impact of Reaction Conditions on Nitropropene Synthesis This table is illustrative, based on typical Henry reaction conditions.

ParameterConditionGeneral Impact on SynthesisTypical Yield Range
TemperatureRoom TemperatureSlower reaction rate, may require several days.Variable, generally lower without extended time.
Reflux (e.g., 80-110°C)Faster reaction rate, promotes dehydration of intermediate. mdma.ch60-80% mdma.ch
Stoichiometry (Nitroethane:Aldehyde)1:1 Molar RatioStandard condition, may result in incomplete aldehyde conversion. mdma.ch~64% mdma.ch
>1:1 Molar Ratio (e.g., 1.2:1)Shifts equilibrium toward product, helps ensure full conversion of the aldehyde. mdma.chchemicalbook.comCan increase yields, potentially up to ~80% mdma.ch
Strategies for Water Removal and Equilibrium Shift

One of the most effective methods for water removal is azeotropic distillation using a Dean-Stark apparatus . In this setup, the reaction is conducted in a water-immiscible solvent, such as toluene. As the mixture is refluxed, the water-toluene azeotrope boils off, condenses, and is collected in the Dean-Stark trap. The denser water separates and is trapped, while the lighter toluene overflows and returns to the reaction flask, continuously removing water and driving the reaction to completion.

Other strategies, while less common for this specific synthesis, can include the use of dehydrating agents. However, care must be taken to choose an agent that is compatible with the basic reaction conditions and does not interfere with the reactants or catalyst.

Stereochemical Considerations in Nitroalkene Formation

The formation of the double bond in this compound introduces the possibility of stereoisomerism, specifically (E) and (Z) isomers. The relative orientation of the 2-methylphenyl group and the nitro group determines the stereochemistry. In the synthesis of related β-methyl-β-nitrostyrenes, the (E)-isomer is predominantly formed. mdma.ch This preference is generally attributed to steric hindrance; the (E)-configuration, where the bulkier phenyl and nitro groups are on opposite sides of the double bond (trans), is sterically more favorable and thus thermodynamically more stable than the (Z)-isomer. The final product is often referred to as (E)-2-nitro-1-phenylprop-1-ene or trans-β-methyl-β-nitrostyrene in analogous syntheses, indicating the prevalence of this isomer. mdma.chchemicalbook.com

Alternative Synthetic Approaches

While the Henry condensation is the conventional method, research into alternative synthetic routes aims to provide access to nitroalkenes through different chemical transformations, potentially offering advantages in terms of substrate scope or reaction conditions.

Exploration of Organometallic Reagents in Synthesis

Organometallic reagents are generally not used for the direct synthesis of nitroalkenes via condensation. Their high reactivity as strong bases and nucleophiles can lead to undesired side reactions with the nitro group. youtube.com However, they are pivotal in related transformations. For instance, organometallic reagents like Grignard reagents or organocuprates can react with α,β-unsaturated nitroalkenes in conjugate addition reactions (Michael addition) to form new carbon-carbon bonds, functionalizing the nitroalkane backbone. mdpi.com While not a primary synthesis route for the title compound, these reactions highlight the synthetic utility of the nitroalkene product as an intermediate in more complex molecular constructions. mdpi.com

Novel Condensation or Coupling Strategies

Modern organic synthesis has introduced several novel strategies that could be applied to the formation of this compound.

Alkene Cross-Metathesis: This powerful reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, could potentially form the desired product by reacting 2-methylstyrene (B165405) with a suitable nitro-containing alkene partner. organic-chemistry.org Alkene metathesis offers a modular approach to C=C bond formation and is tolerant of many functional groups. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and sometimes improve yields for Henry reactions. mdpi.comscirp.org Microwave heating is efficient and can promote the rapid dehydration of the nitro alcohol intermediate. mdpi.com

Alternative Catalytic Systems: Research has explored various catalysts beyond simple amines. These include ionic liquids, solid-supported bases, and metal complexes (e.g., copper(I) or copper(II) acetate with chiral ligands) which can also introduce stereocontrol into the reaction. researchgate.netorganic-chemistry.org

Decarboxylative Nitration: Another approach involves the reaction of α,β-unsaturated carboxylic acids (like 2-methylcinnamic acid) with a nitrating agent, mediated by a catalyst such as Fe(III), to yield (E)-nitroolefins through a decarboxylative pathway. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for nitroalkene synthesis. nih.gov These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Solvent-Free Synthesis: Performing the condensation reaction under solvent-free conditions is a key green strategy. researchgate.net This can be achieved through mechanochemical methods, such as ball-milling the reactants with a solid catalyst, which minimizes waste and can lead to high yields. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic solvents like toluene with more environmentally benign alternatives is another focus. Water can be used as a medium for the Henry reaction, offering significant environmental benefits. organic-chemistry.org

Heterogeneous and Reusable Catalysts: The use of solid-supported or heterogeneous catalysts, such as basic resins (e.g., Ambersep 900 OH) or layered double hydroxides (LDHs), simplifies product purification as the catalyst can be removed by simple filtration and potentially reused. scirp.orgresearchgate.net This aligns with the green chemistry principle of catalysis over stoichiometric reagents. nih.gov

Energy Efficiency: Microwave-assisted synthesis is considered a green technique because it offers rapid and efficient heating, often leading to shorter reaction times and lower energy consumption compared to conventional refluxing. mdpi.comnih.gov

Solvent-Free or Aqueous Media Reactions

The development of synthetic protocols that eliminate or replace hazardous organic solvents is a cornerstone of sustainable chemistry. For the synthesis of nitroalkenes like this compound, conducting the Henry reaction in water or under solvent-free conditions represents a significant improvement. organic-chemistry.orgnih.gov

Water is an ideal solvent for green chemistry due to its non-toxicity, availability, and safety profile. Research has demonstrated that the nitroaldol (Henry) reaction can be effectively carried out in aqueous media. organic-chemistry.orgnih.gov For instance, studies on the reaction between various aromatic aldehydes and nitroalkanes have been successfully performed in pure water. nih.gov While electron-poor aldehydes tend to react more efficiently, the use of water as a solvent for the synthesis of substituted nitrostyrenes is a well-established green alternative. nih.gov

Solvent-free reaction conditions, often assisted by microwave or ultrasonic energy, offer another powerful green alternative. These methods can lead to shorter reaction times, cleaner reactions, and easier product purification. scirp.orgscirp.org The use of solid base catalysts is particularly amenable to solvent-free conditions. scirp.orgscirp.org For example, the reaction between benzaldehyde and nitromethane (B149229) has been successfully carried out using solid catalysts under solvent-free conditions, providing high yields of the corresponding nitroalcohol. scirp.orgscirp.org This methodology is applicable to a range of substituted benzaldehydes, including 2-methylbenzaldehyde.

The following table summarizes results for the Henry reaction of various aldehydes under aqueous or improved solvent conditions, illustrating the viability of these green approaches for analogous syntheses.

AldehydeNitroalkaneCatalyst/MediumReaction ConditionsYieldReference
4-NitrobenzaldehydeNitromethanessDNA / Pure Water24 hGood nih.gov
2-PyridinecarboxaldehydeNitromethanessDNA / Pure Water24 hGood nih.gov
BenzaldehydeNitromethaneAqueous NaOH / Methanol0°CGood to Excellent scirp.org
BenzaldehydeNitroethanen-Butylamine / EthanolReflux, 8h64% mdma.ch

Catalyst Recyclability and Sustainability

The sustainability of a chemical process is greatly enhanced by the ability to recover and reuse the catalyst. Traditional homogeneous base catalysts are often difficult to separate from the reaction mixture, leading to waste generation during product purification. scirp.org The development of heterogeneous solid base catalysts for the Henry reaction addresses this challenge directly. scirp.orgscirp.org

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, have emerged as effective and environmentally friendly solid base catalysts for the synthesis of nitroalcohols, the precursors to nitroalkenes. scirp.orgscirp.org These materials offer several advantages:

High Activity: They can effectively catalyze the C-C bond formation in the Henry reaction.

Heterogeneity: Being solid, they can be easily separated from the liquid reaction mixture by simple filtration. scirp.org

Recyclability: The recovered catalyst can be potentially washed, dried, and reused in subsequent reaction cycles, significantly reducing waste and cost.

Versatility: They are effective under various conditions, including conventional heating, microwave irradiation, and solvent-free protocols. scirp.orgscirp.org

The table below presents data on the use of heterogeneous or reusable catalysts in Henry reactions, highlighting their efficacy.

AldehydeNitroalkaneCatalystConditionsYieldKey FeatureReference
BenzaldehydeNitromethaneCalcined Cu:Mg:Al (2:1:1) LDHConventional (90°C)Very GoodHeterogeneous, Recyclable scirp.org
BenzaldehydeNitromethaneCalcined Cu:Mg:Al (2:1:1) LDHMicrowave (Solvent-free)Very GoodHeterogeneous, Recyclable scirp.org
Various AldehydesNitromethaneHyperbranched Polyamines--Tunable Catalyst organic-chemistry.org
BenzaldehydeNitroethaneAmmonium Acetate / Acetic AcidReflux, 2h-Common, relatively benign reagents mdma.ch

Chemical Reactivity and Transformational Chemistry of 1 2 Methylphenyl 2 Nitropropene

Reduction Reactions of the Nitro Group and Olefinic Moiety

The reduction of 1-(2-methylphenyl)-2-nitropropene (B1174759) can proceed through several pathways, yielding different primary products depending on the reducing agent and reaction conditions employed. The primary transformations involve the reduction of the nitro group to an amino group and/or the saturation of the carbon-carbon double bond.

Catalytic Hydrogenation for Amine Derivatives.ursinus.eduasianpubs.orgsci-hub.st

Catalytic hydrogenation is a widely employed method for the reduction of both the nitro group and the olefinic moiety of nitroalkenes, leading to the corresponding primary amines. ursinus.edu This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Heterogeneous catalysts are extensively used for the hydrogenation of nitroalkenes due to their efficiency and ease of separation from the reaction mixture. nih.gov Common catalysts for the reduction of compounds structurally similar to this compound include palladium on carbon (Pd/C), platinum oxide (PtO₂, Adams' catalyst), and Raney nickel. nih.govwikipedia.orgchemicalbook.com These catalysts facilitate the addition of hydrogen across both the carbon-carbon double bond and the nitro group, ultimately yielding the corresponding saturated amine. wikipedia.org For instance, the reduction of the analogous compound 1-phenyl-2-nitropropene (B101151) using these catalysts produces 1-phenyl-2-aminopropane. wikipedia.orgchemicalbook.com The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. google.com

Table 1: Heterogeneous Catalysts in the Reduction of Nitroalkenes

Catalyst Typical Conditions Product Reference
Palladium on Carbon (Pd/C) H₂, various solvents (e.g., ethanol (B145695), acetic acid) Saturated Amine wikipedia.orggoogle.com
Platinum Oxide (PtO₂) H₂, various solvents Saturated Amine wikipedia.org
Raney Nickel H₂, various solvents (e.g., ethanol) Saturated Amine nih.govwikipedia.orgchemicalbook.com

While heterogeneous catalysis is common, homogeneous catalysis offers potential for greater selectivity through the rational design of ligands. acs.org Research in this area focuses on developing catalysts that can selectively reduce the nitro group without affecting the carbon-carbon double bond, or vice versa. sci-hub.st For example, specific ruthenium and iron complexes have been developed for the chemoselective reduction of nitroarenes. sci-hub.stgoogle.com The development of universal organocatalysts, such as certain thiourea (B124793) derivatives, also shows promise in achieving high enantioselectivity in the reduction of nitroalkenes, which is crucial for the synthesis of chiral amines. organic-chemistry.orgnih.govrsc.org Ligand design plays a critical role in modulating the activity and selectivity of these homogeneous catalysts. acs.org

Metal Hydride Reductions (e.g., LiAlH₄, NaBH₄).ursinus.eduasianpubs.orgchemicalbook.com

Metal hydrides are powerful reducing agents capable of reducing both the nitro group and the double bond of nitroalkenes. Lithium aluminum hydride (LiAlH₄) is a potent reagent that can reduce 1-phenyl-2-nitropropene to amphetamine, indicating the reduction of both functional groups. wikipedia.orgchemicalbook.com Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and its reactivity towards nitroalkenes can be more nuanced. asianpubs.orgwikipedia.org While NaBH₄ alone may not readily reduce the nitro group, its combination with transition metal salts, such as nickel(II) chloride, creates a highly effective system for the reduction of nitro compounds to amines. asianpubs.orgchemrxiv.orgbeilstein-journals.org The specific reaction conditions and the presence of co-reagents significantly influence the outcome of metal hydride reductions. sciencemadness.orgsciencemadness.org

Table 2: Metal Hydride Reduction of Nitroalkenes

Reagent Typical Conditions Product Reference
Lithium Aluminum Hydride (LiAlH₄) Ethereal solvents (e.g., THF) Saturated Amine wikipedia.orgchemicalbook.com
Sodium Borohydride (NaBH₄) / NiCl₂ Aqueous CH₃CN Amine asianpubs.org
Sodium Borohydride (NaBH₄) Ethanol Saturated Nitroalkane wikipedia.orgsciencemadness.org

Reductive Hydrolysis to Ketone Precursors (e.g., phenylacetone (B166967) analogues).ursinus.eduacs.org

Under specific conditions, this compound can be converted to its corresponding ketone, 2-methylphenylacetone. This transformation typically involves a two-step process. First, the carbon-carbon double bond is selectively reduced to form the nitroalkane intermediate, 1-(2-methylphenyl)-2-nitropropane. This can be achieved using sodium borohydride. wikipedia.orgmdma.ch Subsequently, the nitroalkane is subjected to hydrolysis, often under acidic or basic conditions, to yield the ketone. wikipedia.org One common method for this hydrolysis is the Nef reaction, which involves treating the nitroalkane with a strong base followed by an acid workup. Another approach involves reduction with iron in the presence of an acid, which can also lead to the formation of the ketone. wikipedia.orggoogle.com

Chemoselective Reduction of the Nitro Group vs. Carbon-Carbon Double Bond

Achieving chemoselectivity in the reduction of this compound is a significant challenge due to the comparable reactivity of the nitro group and the carbon-carbon double bond. sci-hub.st However, by carefully selecting the reducing agent and reaction conditions, it is possible to favor the reduction of one functional group over the other.

For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) with palladium on carbon has been shown to selectively reduce the double bond of nitroalkenes, furnishing the corresponding nitroalkane. ursinus.edu Conversely, certain catalytic systems, often involving modified transition metal catalysts or specific organocatalysts, are being developed to achieve the selective reduction of the nitro group while preserving the olefinic moiety. sci-hub.storganic-chemistry.orgresearchgate.netnih.gov The development of such chemoselective methods is crucial for expanding the synthetic utility of nitroalkenes. acs.org

Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wixsite.comnih.gov In the case of this compound, the nitro group serves as a potent electron-withdrawing group, polarizing the double bond and making the β-carbon electrophilic and a prime target for nucleophiles, known as Michael donors. nih.govmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate-like intermediate. wixsite.commasterorganicchemistry.com

Nucleophilic Additions to the Activated Olefinic System

The activated double bond of this compound readily reacts with a diverse range of nucleophiles. The ortho-methyl group on the phenyl ring can influence the rate and outcome of these reactions through steric hindrance, potentially affecting the approach of the nucleophile, and through electronic effects by donating electron density to the aromatic ring.

Carbon Nucleophiles: A variety of stabilized carbon nucleophiles, such as enolates derived from ketones and malonic esters, can participate in Michael additions with nitroalkenes. wixsite.comlibretexts.org For instance, the reaction of a ketone with this compound, catalyzed by a base, would form a new carbon-carbon bond, leading to a γ-nitroketone. The steric bulk of the ortho-methyl group may necessitate specific catalysts or reaction conditions to achieve high yields. Grignard reagents, which are strong nucleophiles, typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. libretexts.orglibretexts.org However, in the context of nitroalkenes, their addition to the β-carbon is a feasible pathway.

Nitrogen Nucleophiles: Amines and their derivatives are effective nucleophiles in Michael additions to nitroalkenes. mdpi.com The reaction of primary or secondary amines with this compound would yield β-amino-nitroalkanes. These reactions are often reversible when using weak base nucleophiles like amines. libretexts.org The resulting products are valuable intermediates in the synthesis of more complex nitrogen-containing compounds.

Oxygen Nucleophiles: While less common, oxygen nucleophiles like alkoxides can add to nitroalkenes. However, these reactions are often reversible. The addition of an alcohol to this compound would result in the formation of a β-alkoxy-nitroalkane.

Sulfur Nucleophiles: Thiols are excellent "soft" nucleophiles and readily undergo Michael addition to nitroalkenes in a process often referred to as thiol-Michael addition. nih.govrsc.org The reaction of a thiol with this compound is expected to proceed efficiently, likely catalyzed by a mild base to generate the more nucleophilic thiolate anion, yielding a β-thio-nitroalkane. nih.gov

Table 1: Examples of Michael Addition Reactions with Nitroalkenes

Nucleophile Type Example Nucleophile Product Type
Carbon Diethyl malonate γ-Nitro ester
Nitrogen Piperidine (B6355638) β-Amino-nitroalkane
Oxygen Sodium methoxide β-Methoxy-nitroalkane
Sulfur Thiophenol β-Thio-nitroalkane
Asymmetric Michael Additions and Chiral Induction

The synthesis of enantiomerically pure compounds is a significant goal in organic chemistry, and asymmetric Michael additions are a powerful tool to achieve this. mdpi.com In the context of this compound, the addition of a nucleophile creates a new stereocenter. If the nucleophile is also prochiral, two new stereocenters can be formed.

Chiral induction can be achieved by using chiral organocatalysts, which has become a prominent strategy. mdpi.commdpi.com Catalysts such as chiral primary or secondary amines (e.g., those derived from proline or cinchona alkaloids) can activate the reactants and control the stereochemical outcome of the reaction. mdpi.comnih.gov For example, a chiral secondary amine can react with an aldehyde to form a nucleophilic enamine intermediate, which then adds to the nitroalkene in a stereocontrolled manner. mdpi.com Bifunctional catalysts, such as thiourea-based organocatalysts, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high diastereo- and enantioselectivity. mdpi.com

The steric hindrance from the ortho-methyl group on this compound can play a crucial role in the degree of chiral induction. It may enhance the facial selectivity of the nucleophilic attack by creating a more biased steric environment around the β-carbon, potentially leading to higher enantiomeric excesses with the appropriate chiral catalyst.

Table 2: Common Organocatalysts for Asymmetric Michael Additions to Nitroalkenes

Catalyst Class Example Catalyst Activation Mode
Chiral Amines (S)-Diphenylprolinol silyl (B83357) ether Enamine formation
Cinchona Alkaloids Thiourea-substituted cinchonine Bifunctional (H-bonding and basic site)
Squaramides Chiral squaramide H-bonding

Kinetic and Thermodynamic Aspects of Michael-type Additions

Michael additions can be subject to either kinetic or thermodynamic control, which can often be influenced by the reaction conditions. wixsite.comlibretexts.orglibretexts.org

Kinetic Control: This is favored at lower temperatures with strong, non-reversible nucleophiles and results in the fastest-formed product. wixsite.comlibretexts.orgpressbooks.pub The transition state leading to the kinetic product has a lower activation energy.

Thermodynamic Control: This is favored at higher temperatures, allowing for reversible reactions to reach equilibrium. The product distribution reflects the relative thermodynamic stability of the products, with the most stable isomer predominating. wixsite.comlibretexts.orgpressbooks.pub

In the Michael addition to this compound, the ortho-methyl group can influence both the kinetic and thermodynamic outcomes. Steric hindrance from the methyl group could raise the activation energy for the approach of a bulky nucleophile, thereby affecting the reaction rate (a kinetic factor). Electronically, the methyl group is weakly electron-donating, which could slightly decrease the electrophilicity of the β-carbon compared to the unsubstituted phenyl derivative, also impacting the kinetics.

The stability of the final product (a thermodynamic factor) will also be influenced by the steric interactions in the product molecule. Gauche interactions and other steric strains involving the ortho-methyl group and the newly introduced substituent could affect the relative energies of the possible diastereomeric products. For instance, in a study of thiol addition to a nitro-conjugated fatty acid, the β-adduct was identified as the kinetic product, while the δ-adduct was the thermodynamic product. nih.gov

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly with 1,3-dipoles.

[3+2] Cycloaddition Reactions with 1,3-Dipoles

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings. researchgate.netmdpi.com In these reactions, this compound acts as the 2π component (the dipolarophile) and reacts with a 4π component (the 1,3-dipole).

Common 1,3-dipoles include nitrones, azides, and nitrile oxides. nih.govwikipedia.org The regioselectivity of these reactions is governed by Frontier Molecular Orbital (FMO) theory. rsc.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the orientation of the addition. Generally, for electron-poor nitroalkenes, the reaction is controlled by the HOMO of the dipole and the LUMO of the nitroalkene.

A DFT study on the [3+2] cycloaddition between 2-methyl-1-nitroprop-1-ene (B1295166) and C-aryl-N-phenylnitrones indicated that the reaction is initiated by the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitroalkene, leading to 4-nitro substituted isoxazolidines. researchgate.net A similar regioselectivity would be expected for this compound. The ortho-methyl group would likely influence the stereoselectivity of the cycloaddition by sterically hindering the approach of the dipole from one face of the double bond. Theoretical studies on related systems have shown that such cycloadditions often proceed via a one-step, asynchronous transition state. nih.govresearchgate.netrsc.org

Table 3: Examples of 1,3-Dipoles for [3+2] Cycloaddition with Nitroalkenes

1,3-Dipole Resulting Heterocycle
Nitrone Isoxazolidine
Azide Triazoline (can rearrange to triazole)
Nitrile Oxide Isoxazoline
Regioselectivity and Stereoselectivity Studies

The outcomes of cycloaddition reactions involving unsymmetrical reactants are governed by regioselectivity and stereoselectivity. Regioselectivity pertains to the orientation of the reacting molecules, determining which constitutional isomers are formed. Stereoselectivity, on the other hand, dictates the spatial arrangement of atoms in the product, leading to the preferential formation of one stereoisomer over others.

In the context of [3+2] cycloaddition reactions, theoretical studies on related nitroalkenes, such as 2-methyl-1-nitroprop-1-ene, have shown that the attack of the most nucleophilic atom of the 1,3-dipole to the most electrophilic carbon atom of the nitroalkene is the favored pathway. youtube.com This generally leads to the formation of 4-nitro substituted cycloadducts. youtube.com For this compound, the electrophilicity of the double bond is significantly influenced by the nitro group, making the β-carbon a prime target for nucleophilic attack. The presence of the 2-methylphenyl group can introduce steric hindrance that may influence the regiochemical outcome, potentially favoring the formation of specific isomers.

Stereoselectivity in cycloaddition reactions is also a critical aspect. For instance, in Diels-Alder reactions, the "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the diene in the transition state. However, the specific stereochemical outcome for reactions involving this compound would depend on the specific diene and reaction conditions. Detailed experimental and computational studies are necessary to fully elucidate the regio- and stereoselective preferences in cycloaddition reactions of this particular compound.

Influence of Dipole Character and Substituents

The reactivity of this compound is intrinsically linked to its electronic properties, particularly its dipole moment and the nature of its substituents. The nitro group is strongly electron-withdrawing, creating a significant dipole moment and polarizing the C=C double bond. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Diels-Alder and Other Cycloaddition Variants

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. masterorganicchemistry.com Nitroalkenes are known to be effective dienophiles in these reactions due to the electron-withdrawing nature of the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. nih.gov This facilitates the reaction with electron-rich dienes.

While specific studies on the participation of this compound in Diels-Alder reactions are not extensively documented in the reviewed literature, its structural features suggest it would be a viable dienophile. The reaction with various dienes would be expected to yield substituted cyclohexene (B86901) derivatives. The regioselectivity of such reactions would be influenced by the electronic effects of the substituents on both the diene and the dienophile. nih.gov For instance, the reaction of an unsymmetrical diene with this compound could lead to the formation of "ortho" and "para" isomers, with the relative ratios depending on the specific reactants and conditions. nih.gov

Beyond the Diels-Alder reaction, this compound could potentially participate in other cycloaddition variants, such as [3+2] cycloadditions with 1,3-dipoles like nitrones or azides. beilstein-journals.orguni.edu These reactions would lead to the formation of five-membered heterocyclic rings. The regioselectivity of these reactions is often governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. nih.gov

Denitrative Cross-Coupling Reactions

Denitrative cross-coupling reactions have emerged as a powerful synthetic strategy, utilizing the nitro group as a leaving group to form new carbon-carbon and carbon-heteroatom bonds. nih.govcarroll.edu β-Nitrostyrenes, including this compound, are excellent substrates for these transformations due to the ability of the nitro group to be displaced. carroll.edu

Carbon-Carbon Bond Forming Reactions with Organometallic Reagents

A variety of organometallic reagents can be employed to form new carbon-carbon bonds at the β-position of nitrostyrenes via denitrative coupling. These reactions provide a valuable alternative to traditional cross-coupling methods.

Organometallic Reagent TypeCatalyst/ConditionsProduct TypeReference
Organozinc IodidesNickel acetate (B1210297)/tertiary amineβ-Alkyl or β-Aryl Styrenes nih.gov
Organomanganese Reagents-β-Substituted Styrenes nih.gov
Arylboronic AcidsPalladium catalystStilbenes and substituted styrenes

For example, organozinc iodides have been shown to react with nitrostyrenes in the presence of a nickel catalyst to yield β-substituted styrenes. nih.gov Similarly, organomanganese reagents can participate in denitrative cross-coupling reactions. nih.gov Palladium-catalyzed Suzuki-Miyaura type couplings with arylboronic acids represent another important avenue for the synthesis of stilbenes and other arylated alkenes from nitrostyrenes.

Carbon-Heteroatom Bond Forming Reactions

The denitrative coupling strategy can also be extended to the formation of carbon-heteroatom bonds, providing access to a diverse range of functionalized alkenes.

The reaction of nitrostyrenes with thiols under radical conditions (e.g., using AIBN) can lead to the formation of vinyl sulfides. nih.gov The formation of carbon-nitrogen bonds can also be achieved through denitrative coupling with amines or azides, often facilitated by transition metal catalysts or photochemical methods. uni.edu

Mechanistic Investigations of Denitration Processes

Several mechanistic pathways have been proposed for denitrative cross-coupling reactions of nitrostyrenes. beilstein-journals.orgnih.gov The most common mechanism involves a radical addition-elimination sequence. nih.gov This pathway is initiated by the addition of a radical species to the β-carbon of the nitrostyrene (B7858105), forming a stabilized benzylic radical. Subsequent elimination of a nitro radical (•NO₂) leads to the formation of the double bond in the product. nih.gov

An alternative mechanism involves the 1,2-addition of an organometallic reagent to the nitroalkene, followed by a migration and elimination sequence. nih.gov In some cases, a vicarious nucleophilic substitution (VNS) type mechanism has also been considered. nih.gov The specific operative mechanism is highly dependent on the reactants, catalysts, and reaction conditions. For instance, photochemical processes often proceed via radical intermediates. nih.gov

Mechanistic Studies and Reaction Pathways

Detailed Elucidation of Reaction Mechanisms

The formation of 1-(2-Methylphenyl)-2-nitropropene (B1174759), typically via a Henry condensation (or nitroaldol reaction) between 2-methylbenzaldehyde (B42018) and nitroethane, involves a series of well-defined steps. This reaction is a cornerstone in C-C bond formation and proceeds through key intermediates and transition states.

Transition State Analysis for Key Transformations

Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in mapping the energy landscapes of reactions involving nitrostyrenes. For the transformations of compounds like this compound, several key transition states are considered.

In Michael-type additions, where a nucleophile attacks the double bond, the reaction is often understood to proceed through a cyclic transition state. For instance, the addition of an amine nucleophile is proposed to involve a six-membered cyclic transition state which accounts for the observed stereochemical outcomes. datapdf.com

More complex theoretical studies on the electrochemical reactions of β-nitrostyrene have identified multiple competing pathways, each with a unique transition state. The relative Gibbs free energy (ΔG) of these states determines the kinetic favorability of each path. researchgate.net For example, different routes for product formation (designated as P1, P2, P3, P4) exhibit vastly different kinetic barriers, with some being significantly more favorable in solution. researchgate.net

Illustrative Calculated Kinetic Barriers for Nitrostyrene (B7858105) Reactions

Reaction Pathway Average Relative ΔG of Transition State (kcal/mol) in Solution Kinetic Favorability
Pathway to P2 -42.84 Most Favorable
Pathway to P3 -8.25 Favorable
Pathway to P4 (C2) 29.05 Unfavorable
Pathway to P4 (C1) 34.16 Unfavorable
Pathway to P1 95.81 Highly Unfavorable

This table is based on data for the electrochemical reaction of β-nitrostyrene and is illustrative of the kinetic analyses applied to this class of compounds. researchgate.net

Identification of Reaction Intermediates

The reaction pathways for the synthesis and subsequent reactions of this compound are characterized by the formation of distinct intermediates.

β-Nitro Alcohol: In its synthesis via the Henry reaction, the initial nucleophilic addition of the deprotonated nitroethane to 2-methylbenzaldehyde forms a β-nitro alcohol intermediate. wikipedia.orgyoutube.com This species is then dehydrated, often in situ, to yield the final nitroalkene product. wikipedia.orgyoutube.com

Zwitterionic Intermediates: When reacting with amine nucleophiles, nitrostyrenes are reported to proceed through a zwitterionic intermediate, which forms from the initial Michael addition. datapdf.com

Ionic Intermediates: The hydrolysis of nitrostyrenes involves several ionic intermediates, with their formation and stability being highly dependent on the pH of the solution. acs.org

Radical Anions: In electrochemical reactions, intermediates such as radical anions can be formed, which then proceed through various protonation and reaction steps to form final products. researchgate.net

Organometallic Complexes: During the reduction of the nitroalkene, such as with lithium aluminum hydride, intermediate organometallic complexes are formed prior to hydrolysis, which yields the final amine or ketone product. researchgate.net

Kinetic Investigations and Rate-Determining Steps

Kinetic studies on nitrostyrene systems provide crucial insights into reaction rates and the factors that control them. The rate-determining step (RDS) can vary depending on the specific reaction and conditions.

Kinetic Data for Amine Addition to β-Nitrostyrene

Parameter Value Significance
βnuc (uncatalyzed) 0.51 Brønsted coefficient indicating the sensitivity of the reaction rate to the basicity of the nucleophile.
βnuc (catalyzed) 0.61 Higher value suggests greater charge development in the transition state of the catalyzed pathway.
ρX (uncatalyzed) 0.84 Hammett value showing the effect of substituents on the aromatic ring on the uncatalyzed reaction rate.
ρX (catalyzed) 2.10 Larger value indicates the catalyzed pathway is more sensitive to electronic effects of substituents.

Data is for the reaction of X-substituted β-nitrostyrenes with cyclic secondary amines and illustrates kinetic principles applicable to the target compound. datapdf.com

In the hydrolysis of nitrostyrenes, the rate-controlling step can change with pH. For instance, in a pH range of 5-7, the protonation of an anionic intermediate formed by the addition of water can be rate-controlling. acs.org

Stereochemical Control and Selectivity in Synthesis

Achieving stereochemical control in the synthesis of derivatives from this compound is a significant objective, as the resulting chiral molecules are valuable synthetic building blocks.

Diastereoselective and Enantioselective Approaches

The conjugate addition of nucleophiles to the nitroalkene double bond is a powerful method for creating one or two new stereocenters.

Diastereoselectivity: Asymmetric reactions involving nitroalkenes can be controlled to favor specific diastereomers (e.g., syn or anti). For example, the asymmetric addition of enals to nitroalkenes using N-heterocyclic carbene (NHC) catalysts has been shown to produce δ-nitroesters with high syn diastereoselectivity. nih.gov Conversely, copper(I)-catalyzed additions of ketimines have yielded anti-1,2-diamine derivatives with high diastereomeric ratios. nih.gov

Enantioselectivity: The use of chiral catalysts or auxiliaries allows for the synthesis of specific enantiomers. High enantiomeric excesses (ee) are often achieved in these transformations. Organocatalyzed Michael additions of aldehydes to nitroalkenes can produce γ-nitroaldehydes with excellent enantioselectivity. mdpi.com Similarly, the NHC-catalyzed reaction mentioned above also proceeds with high enantioselectivity, demonstrating the precise control possible over the stereochemical outcome. nih.gov

Examples of Stereoselective Reactions with Nitroalkenes

Reaction Type Catalyst/Method Product Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Enal + Nitroalkene Chiral NHC δ-Nitroester >20:1 (syn) 99%
Ketimine + Aldimine Cu(I) / Chiral Ligand anti-1,2-Diamine 93:7 99%

This table presents data from reactions with general nitroalkenes to illustrate the levels of stereocontrol achievable. nih.govnih.gov

Role of Chiral Catalysts and Auxiliaries

The success of asymmetric synthesis involving this compound hinges on the use of chiral molecules to guide the reaction's stereochemical course.

Chiral Catalysts: These substances create a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysts: Small organic molecules like L-proline derivatives and Cinchona alkaloids are effective in catalyzing enantioselective Michael additions to nitroalkenes. mdpi.com

Chiral Metal Complexes: Transition metal complexes featuring chiral ligands, such as Cr(III)-salen complexes for the Henry reaction google.com or copper(I) complexes for Mannich-type reactions nih.gov, are powerful tools for achieving high enantioselectivity.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as potent catalysts for asymmetric reactions, including additions to nitroalkenes to form previously challenging diastereomers. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the transformation, the auxiliary is removed. wikipedia.org

Oxazolidinones (Evans Auxiliaries): These are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net

Camphorsultam: This auxiliary has proven effective in directing stereoselective Michael additions. wikipedia.org The auxiliary is attached to the nucleophile to create a chiral enolate, which then adds to the nitroalkene with high diastereoselectivity.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of β-methyl-β-nitrostyrenes in various chemical transformations are profoundly affected by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the conjugated system and impose steric constraints, thereby influencing the rates and outcomes of reactions such as reductions and cycloadditions.

Electronic and Steric Effects of the ortho-Methyl Group

The ortho-methyl group in this compound introduces a unique combination of electronic and steric effects that distinguishes its reactivity from other substituted analogs.

Electronic Effects: The methyl group is generally considered an electron-donating group through an inductive effect (+I). This effect increases the electron density on the phenyl ring, which in turn can influence the electronic character of the conjugated nitropropene side chain. In electrophilic aromatic substitution reactions, an activating group like a methyl substituent directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding carbocation intermediates. rsc.orgresearchgate.net However, in the context of the nitropropene side chain, this electron-donating nature can subtly modulate the electrophilicity of the β-carbon.

Steric Effects: The primary influence of the ortho-methyl group is steric hindrance. Its proximity to the nitropropene moiety can impede the approach of reagents to the reaction center. This steric congestion can force the nitro group and the phenyl ring out of planarity, which in turn disrupts the π-conjugation of the system. uchile.clresearchgate.net A study on the electrochemical reduction of β-methyl-β-nitrostyrene derivatives showed that increasing the torsion angle between the phenyl ring and the vinyl group leads to a more negative reduction potential, indicating that reduced conjugation makes the compound harder to reduce. uchile.clresearchgate.net This steric hindrance can also play a crucial role in determining the stereoselectivity of reactions, for instance, by favoring the formation of one stereoisomer over another in cycloaddition reactions due to repulsive interactions. rsc.org

Comparative Reactivity Studies with Other Substituted Nitropropenes

To fully appreciate the impact of the ortho-methyl group, it is instructive to compare the reactivity of this compound with that of other substituted β-methyl-β-nitrostyrenes. While specific kinetic data for the ortho-methyl derivative is scarce in publicly available literature, general trends can be extrapolated from studies on related compounds.

Electrochemical studies on various para-substituted β-methyl-β-nitrostyrenes have demonstrated a clear correlation between the electronic properties of the substituent and the reduction potential. Electron-donating groups at the para position make the reduction potential more negative, signifying decreased reactivity towards reduction. Conversely, electron-withdrawing groups make the potential less negative, indicating enhanced reactivity. uchile.clresearchgate.net

A study on the Michael addition of isobutyraldehyde (B47883) to various β-methyl-β-nitrostyrenes showed that electron-withdrawing substituents on the aromatic ring, such as 4-fluoro, 4-chloro, and 4-cyano, led to decent conversions to the Michael adduct. In contrast, a 2-bromo substituted nitrostyrene showed poor conversion, which was attributed in part to the steric factor of the ortho substituent. chemrxiv.org

The following table, while not containing direct data for this compound due to a lack of available specific studies, illustrates the general effect of substituents on the reactivity of β-methyl-β-nitrostyrenes based on electrochemical reduction data. The half-wave potential (E1/2) is a measure of the ease of reduction; a more negative value indicates a lower reactivity towards reduction.

Substituent (at para-position)Hammett Constant (σp)Half-Wave Potential (E1/2, V) vs. SCE at pH 10
H0.00-0.85
CH3-0.17-0.88
OCH3-0.27-0.90
Cl0.23-0.82
Br0.23-0.82
CN0.66-0.75

Data adapted from electrochemical studies on para-substituted β-methyl-β-nitrostyrenes. researchgate.netresearchgate.net

Based on these trends, it can be inferred that the electron-donating nature of the ortho-methyl group in this compound would electronically decrease its reactivity towards reduction compared to the unsubstituted analog. However, the dominant factor is likely the steric hindrance, which, by disrupting conjugation, would also decrease its reactivity, potentially to a greater extent than a para-methyl substituent. Definitive quantitative comparisons await further focused experimental studies on the ortho-methyl isomer.

Theoretical and Computational Investigations of 1 2 Methylphenyl 2 Nitropropene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the electronic level. These computational methods are used to predict molecular properties and reaction dynamics.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is favored for its balance of accuracy and computational cost.

Conformational Analysis and Stability

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties. Computational methods can predict the potential energy surface of a molecule, identifying the energy minima that correspond to stable conformers.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Electron Localization Function (ELF) and Natural Population Analysis (NPA)

The Electron Localization Function (ELF) is a method used to visualize the regions of a molecule where electron pairs are localized, such as in chemical bonds and lone pairs. It provides a chemically intuitive picture of the electron distribution.

Natural Population Analysis (NPA) is a technique for calculating the distribution of electrons among the atoms in a molecule, providing atomic charges. NPA is known for its numerical stability and its ability to provide a more realistic description of the electron distribution in a wide range of chemical compounds compared to other methods.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry can be used to model the entire course of a chemical reaction, mapping out the energy changes that occur as reactants are converted into products. This involves locating transition states, which are the energy maxima along the reaction coordinate.

Activation Enthalpies and Free Energies

By calculating the energies of the reactants and the transition state, the activation enthalpy (ΔH‡) and activation free energy (ΔG‡) can be determined. These values are critical for understanding the kinetics of a reaction, as they represent the energy barrier that must be overcome for the reaction to proceed.

Nature of Transition States (e.g., asynchronous, concerted)

The nature of the transition state in reactions involving β-nitrostyrenes, such as Michael additions or cycloadditions, is a key area of investigation. These transition states can range from fully concerted, where all bond-forming and bond-breaking events occur in a single step, to highly asynchronous, where these events are significantly out of sync. The presence of substituents on the phenyl ring and the β-carbon can influence the synchronicity of the transition state.

Kinetic studies on the Michael-type reactions of substituted β-nitrostyrenes with cyclic secondary amines have indicated the presence of a relatively stable intermediate, suggesting that the reaction is not a simple one-step concerted process. acs.org For instance, a negative enthalpy of activation was observed in the reaction of β-nitrostyrene with piperidine (B6355638), which points to a multi-step mechanism involving pre-equilibrium. acs.orgfigshare.com The proposed mechanism involves six-membered cyclic transition states for both catalyzed and uncatalyzed routes. acs.orgfigshare.com

In the context of [3+2] cycloaddition reactions, computational studies on isomeric (Z)- and (E)-β-nitrostyrenes have shown that the reactions proceed via a one-step mechanism. nih.gov However, the bonding evolution theory (BET) analysis of intramolecular [3+2] cycloadditions involving a nitrile oxide and an ethene moiety revealed a stepwise mechanism, indicating asynchronicity in the bond-forming process. rsc.org The degree of asynchronicity was found to be dependent on the stereochemical pathway (endo vs. exo). rsc.org

The ortho-substituent, such as the methyl group in 1-(2-methylphenyl)-2-nitropropene (B1174759), can exert steric and electronic effects that would likely influence the geometry and energy of the transition state, potentially favoring a more asynchronous pathway. Studies on ortho-hydroxy-β-nitrostyrene have demonstrated unusual reactivities, such as a propensity for C-C bond cleavage after conjugate addition, which is attributed to the influence of the ortho-substituent. nih.gov This highlights the significant impact that ortho-groups can have on reaction mechanisms and, by extension, the nature of the transition states.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a powerful computational framework for studying the reactivity of organic molecules. It focuses on the changes in electron density during a chemical reaction, rather than relying solely on molecular orbital interactions. MEDT has been successfully applied to understand the reactivity of various nitroalkenes.

A key concept in MEDT is the analysis of Conceptual DFT (CDFT) reactivity indices, such as the global electrophilicity (ω) and nucleophilicity (N) indices. For example, in a study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the nitroalkene was identified as a strong electrophile based on its high electrophilicity index. acs.orgmdpi.comresearchgate.net This polar character dictates that the reaction proceeds via a Forward Electron Density Flux (FEDF). acs.orgmdpi.com

MEDT studies on isomeric (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions have shown that both isomers are strong electrophiles. nih.gov The analysis of CDFT reactivity indices correctly predicted the polar nature of the reaction and the attack of the nucleophilic oxygen of the nitrone onto the electrophilically activated β-position of the nitrostyrenes. nih.gov Although both isomers have similar reactivity profiles, the less stable (Z)-isomer was found to be slightly more electrophilic and more reactive. nih.gov

Table 1: Conceptual DFT Reactivity Indices for Selected Nitroalkenes

CompoundElectrophilicity (ω) in eVNucleophilicity (N) in eVSource
Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate2.24- acs.orgmdpi.com
(E)-β-nitrostyrene-- nih.gov
(Z)-β-nitrostyrene-- nih.gov

Note: Specific values for (E)- and (Z)-β-nitrostyrene were not provided in the abstract, but they were characterized as strong electrophiles.

Other Advanced Computational Methods

There is a notable absence of published research utilizing molecular dynamics (MD) simulations specifically for this compound or even the broader class of substituted β-nitrostyrenes within the scope of the conducted searches. MD simulations could, however, provide valuable insights into the conformational dynamics of the molecule, including the orientation of the phenyl and nitro groups, and the solvation effects on its structure and reactivity. Such simulations would be particularly useful for understanding the initial stages of a reaction, such as the formation of reactant complexes and the role of solvent molecules in stabilizing transition states.

No specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound were identified in the performed literature search. QSRR models are developed to correlate variations in the chemical structure of a series of compounds with their measured reactivity. For a series of substituted β-nitrostyrenes, a QSRR study could potentially model how different substituents on the phenyl ring affect reaction rates or equilibrium constants. The development of such a model would require a dataset of experimental reactivity data for a diverse set of substituted β-nitrostyrenes, which could then be used to derive a mathematical relationship with calculated molecular descriptors.

Advanced Synthetic Applications of 1 2 Methylphenyl 2 Nitropropene As a Building Block

Precursor in the Synthesis of Diverse Organic Compounds

The chemical reactivity of 1-(2-methylphenyl)-2-nitropropene (B1174759) allows it to serve as a starting material for a wide array of organic molecules. biosynth.com The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack and the entire nitroalkene system a participant in various cycloaddition and reduction reactions.

The nitroalkene functionality is a key precursor for the formation of nitrogen-containing cyclic structures. One of the potential synthetic routes involves the reduction of the nitropropene to form heterocyclic compounds like aziridines. For the closely related compound 1-phenyl-2-nitropropene (B101151), reduction with lithium aluminum hydride can lead to the formation of 2-benzylaziridine (B81543) derivatives as by-products. researchgate.net This suggests a similar reaction pathway is accessible for this compound, providing a route to substituted aziridine (B145994) scaffolds.

Furthermore, the nitrophenyl group itself is a well-established synthon for constructing heterocycles. For instance, various nitrophenyl-containing precursors can undergo regioselective cyclocondensation reactions to form complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. nih.gov This general strategy highlights the potential of this compound to serve as a foundational element in the synthesis of diverse nitrogen-containing heterocyclic frameworks.

The nitro group in β-nitrostyrenes, the class to which this compound belongs, can be replaced to form new carbon-carbon bonds, leading to the synthesis of substituted alkenes. A notable method involves the reaction of (E)-β-nitrostyrenes with organoboranes. In the presence of air as a radical initiator, reactions with trialkylboranes such as triethylborane (B153662) or tricyclohexylborane (B89586) in tetrahydrofuran (B95107) (THF) at room temperature can generate (E)-alkenes in high yields. organic-chemistry.org This reaction provides a direct method for converting the nitroalkene into a more complex, substituted alkene structure. organic-chemistry.org

Table 1: Synthesis of (E)-Alkenes from (E)-β-Nitrostyrenes

Reactant 1Reactant 2ConditionsProduct Type
(E)-β-NitrostyreneTriethylboraneTHF, Room Temperature, Air(E)-Alkene
(E)-β-NitrostyreneTricyclohexylboraneTHF, Room Temperature, Air(E)-Alkene
(E)-β-NitrostyreneSecondary/Tertiary Alkyl Iodide + TriethylboraneTHF, Room Temperature, Air(E)-Alkene

This table summarizes findings on the general reactivity of (E)-β-nitrostyrenes for the formation of substituted alkenes. organic-chemistry.org

Role in Scaffold Development for Complex Molecular Architecture

As a multifaceted building block, this compound is valuable in the development of complex molecular scaffolds. biosynth.com Its utility stems from the ability to sequentially or concurrently modify its distinct functional regions—the aromatic ring, the double bond, and the nitro group. This allows for the construction of elaborate molecular architectures. For example, the nitroalkene moiety can be transformed into a carbonyl or an amino group, while the aromatic ring can undergo electrophilic substitution, providing multiple pathways for molecular elaboration. The synthesis of complex structures such as poly-substituted heterocyclic systems demonstrates its role in creating diverse and intricate molecular frameworks. researchgate.netnih.gov

Exploration of Bioactive Derivatives

The structural motifs accessible from this compound are relevant to the exploration of new bioactive compounds. The broader class of nitro-aromatic compounds serves as precursors in medicinal chemistry for developing agents with a range of biological activities. mdpi.com

The design of new bioactive molecules often leverages established synthetic transformations of precursor compounds. The reduction of the nitroalkene group in this compound can yield the corresponding amine, 2-methylamphetamine, a foundational structure in medicinal chemistry. The related compound, 1-phenyl-2-nitropropene, has been noted for its potential as a bactericide, showing greater activity against Gram-positive bacteria. chemicalbook.com

Furthermore, the use of nitrophenyl precursors to synthesize complex heterocycles with demonstrated anticancer and antioxidant properties provides a clear strategy for biological evaluation. nih.gov By using this compound as a starting point, chemists can synthesize a library of derivatives—such as substituted amines, oximes, or complex heterocycles—for subsequent screening and evaluation of their potential biological activities.

Synthesis and Reactivity of Derivatives and Analogues

Systematic Studies of Substituted 1-Aryl-2-nitropropenes

The reactivity and selectivity of 1-aryl-2-nitropropenes are profoundly influenced by the electronic and steric nature of substituents on both the aromatic ring and the nitroalkene moiety. These modifications allow for the fine-tuning of the molecule's properties for various synthetic applications.

Impact of Aromatic Ring Substituents on Reactivity and Selectivity

The introduction of substituents such as methyl, chloro, and methoxy (B1213986) groups onto the aromatic ring of 1-aryl-2-nitropropenes significantly alters their reactivity, primarily through electronic effects. These effects are transmitted through the phenyl ring to the reactive nitroalkene functionality.

Electron-donating groups, like methyl (-CH₃) and methoxy (-OCH₃), increase the electron density of the aromatic ring. This, in turn, can influence the electrophilicity of the β-carbon in the nitropropene side chain. An electrochemical study on β-methyl-β-nitrostyrene derivatives demonstrated that an increase in the electron-donating properties of a para-substituent makes the reduction potential more negative. uchile.cl This suggests that electron-donating groups decrease the electrophilicity of the double bond, potentially slowing down reactions with nucleophiles. For instance, in the inhibition of tyramine (B21549) oxidase by fluorinated cyclopropylamines, electron-donating substituents were found to increase the inhibitory potency of the trans-isomers. nih.gov

Conversely, electron-withdrawing groups, such as a chloro (-Cl) group, decrease the electron density of the aromatic ring, thereby increasing the electrophilicity of the β-carbon. This heightened electrophilicity generally leads to faster reaction rates with nucleophiles. Studies on the Henry reaction, the condensation of an aldehyde with a nitroalkane to form a β-nitro alcohol (a precursor to nitroalkenes), have shown that benzaldehydes bearing electron-withdrawing groups tend to give higher yields. rsc.org This indicates that the initial condensation is more favorable with electron-poor aromatic rings.

The position of the substituent also plays a crucial role. An ortho-substituent, like the methyl group in 1-(2-methylphenyl)-2-nitropropene (B1174759), can exert steric hindrance in addition to its electronic effect, potentially influencing the approach of reactants and the stereochemical outcome of reactions.

A summary of the expected influence of these substituents on the reactivity of the nitroalkene double bond towards nucleophilic attack is presented in the table below.

SubstituentElectronic EffectExpected Impact on Reactivity with Nucleophiles
-CH₃ (Methyl)Electron-donating (weak)Decrease
-Cl (Chloro)Electron-withdrawing (inductive)Increase
-OCH₃ (Methoxy)Electron-donating (resonance)Decrease

Interactive Data Table: Expected Reactivity of Substituted 1-Aryl-2-nitropropenes

Aromatic SubstituentElectronic NaturePredicted Reactivity with Nucleophiles
p-MethylElectron DonatingLower
p-ChloroElectron WithdrawingHigher
p-MethoxyElectron DonatingLower

Variations in the Nitroalkene Moiety

The reactivity of the nitroalkene is also highly dependent on the substitution pattern of the alkene itself. Comparing nitrostyrenes, which have a phenyl group attached to the β-carbon, with other nitroalkenes like nitrobutenes reveals differences in reactivity stemming from both steric and electronic factors.

Nitrostyrenes are highly activated Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which is in conjugation with the phenyl ring. This extended conjugation stabilizes the negative charge that develops on the α-carbon in the transition state of a Michael addition.

In contrast, simple nitroalkenes like 1-nitrobutene lack the additional stabilization from an aromatic ring. However, they are still potent electrophiles. The reactivity of β-alkyl nitroalkenes can be complex and solvent-dependent. For example, in dimethylformamide (DMF), β-alkyl nitroalkenes can isomerize to the less electron-deficient allyl nitro compounds, which can alter their reaction pathways. organic-chemistry.org

The presence of additional alkyl groups on the double bond, as in the case of moving from a nitroethene to a nitropropene or a nitrobutene, can also influence reactivity. An electrochemical study showed that the reduction potential of β-methyl-β-nitrostyrene derivatives is more negative than that of the corresponding β-nitrostyrenes. uchile.cl This is attributed to a decrease in conjugation due to the increased torsion angle between the phenyl ring and the nitroalkene moiety caused by the β-methyl group. uchile.cl This suggests that increasing alkyl substitution on the double bond can decrease its electrophilicity.

Generally, the reactivity of nitroalkenes as Michael acceptors follows the trend: nitroethene > nitropropene > nitrobutene, primarily due to increasing steric hindrance and potential changes in electronic effects with increased alkyl substitution.

Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The development of enantioselective routes to produce specific stereoisomers of this compound is a significant challenge.

Development of Enantioselective Synthetic Routes

The primary strategy for the enantioselective synthesis of chiral 1-aryl-2-nitropropenes involves the asymmetric Henry (nitroaldol) reaction. This reaction creates the crucial carbon-carbon bond and sets the stereochemistry at the carbon bearing the hydroxyl group in the β-nitro alcohol intermediate. Subsequent dehydration then yields the chiral nitroalkene. A critical aspect of this approach is to ensure that the dehydration step proceeds without racemization of the newly formed chiral center.

A variety of chiral catalysts have been developed to effect the asymmetric Henry reaction with high enantioselectivity. These include:

Chiral Metal Complexes: Copper(II) complexes with chiral ligands, such as those derived from (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde, have been shown to catalyze the Henry reaction. nih.gov The nature of the counter-anion in these complexes can influence whether the reaction favors the formation of the β-nitro alcohol or proceeds directly to the β-nitrostyrene. nih.gov For aldehydes with electron-withdrawing groups, these catalysts can produce the corresponding nitroalcohols in high yields. nih.gov

Organocatalysts: Chiral organocatalysts, such as those based on thiourea (B124793) and cinchona alkaloids, have also been successfully employed in asymmetric Henry reactions. mdpi.com These catalysts often work through a network of hydrogen bonds to control the facial selectivity of the attack of the nitronate on the aldehyde.

While many studies report the successful synthesis of chiral β-nitro alcohols from various aldehydes and nitroalkanes, the specific enantioselective synthesis of this compound is not extensively detailed in the surveyed literature. The challenge lies in performing the asymmetric Henry reaction between 2-methylbenzaldehyde (B42018) and nitroethane with high enantioselectivity, followed by a dehydration step that preserves the optical purity of the product. The synthesis of tetrasubstituted alkenes, which this compound represents, is a known synthetic challenge, and catalytic asymmetric methods for their preparation are an active area of research. rsc.orgresearchgate.netrsc.org

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1-(2-Methylphenyl)-2-nitropropene (B1174759). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained. Due to a lack of specific published data for this compound, the following sections will utilize data from the parent compound, 1-phenyl-2-nitropropene (B101151), to illustrate the analytical principles. The expected influence of the 2-methyl group on the spectra will be discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each unique proton environment are expected. The spectrum for the related 1-phenyl-2-nitropropene shows distinct peaks for its vinylic, methyl, and aromatic protons. For this compound, the introduction of a methyl group on the phenyl ring at the ortho position would introduce an additional singlet peak for the methyl protons and alter the splitting pattern of the aromatic protons due to the change in symmetry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1-phenyl-2-nitropropene, distinct signals are observed for the methyl, vinylic, and aromatic carbons. nih.gov The spectrum of this compound would be expected to show an additional signal for the methyl carbon attached to the ring and a more complex set of signals for the aromatic carbons, reflecting their non-equivalent environments.

Table 1: Predicted NMR Data for this compound based on 1-phenyl-2-nitropropene

Nucleus Predicted Chemical Shift (δ) in ppm Notes
¹H ~2.4 Protons of the methyl group on the propene chain.
¹H ~2.3 Protons of the methyl group on the phenyl ring.
¹H ~7.2-7.5 Aromatic protons, complex multiplet pattern.
¹H ~8.0 Vinylic proton.
¹³C ~15 Methyl carbon on the propene chain.
¹³C ~20 Methyl carbon on the phenyl ring.
¹³C ~125-140 Aromatic carbons.
¹³C ~135 Vinylic carbon attached to the phenyl ring.
¹³C ~150 Vinylic carbon attached to the nitro group.

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display strong absorption bands characteristic of the nitro group (NO₂) and the carbon-carbon double bond (C=C). The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=C stretching vibration of the nitropropene moiety is also a prominent feature. Additional peaks corresponding to the C-H bonds of the aromatic ring and the methyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For a molecule like this compound, the symmetric nitro stretch and the C=C double bond stretch are expected to produce strong signals in the Raman spectrum. This technique is particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1560
Nitro (NO₂) Symmetric Stretch 1345 - 1385
Alkene (C=C) Stretch 1620 - 1680
Aromatic (C=C) Stretch 1450 - 1600
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000

Note: Data is based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system in this compound, which includes the phenyl ring, the C=C double bond, and the nitro group, gives rise to characteristic absorptions in the UV-Vis region. For the parent compound, 1-phenyl-2-nitropropene, absorption maxima (λmax) are reported at 225 and 304 nm. caymanchem.com The presence of the ortho-methyl group in this compound may cause a slight shift in these absorption maxima due to its electron-donating effect and potential steric hindrance affecting the planarity of the conjugated system. A study on 2-nitrotoluene (B74249) reported a UV absorption maximum at 385 nm under specific matrix-isolated conditions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 177.2 g/mol . biosynth.com In an MS experiment, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 177.

The fragmentation pattern provides further structural clues. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govyoutube.com For this compound, characteristic fragments would likely arise from the cleavage of the C-N bond and fragmentation of the propenyl side chain. The presence of the methyl group on the phenyl ring would also influence the fragmentation, potentially leading to the formation of a tropylium (B1234903) ion (m/z 91) or related structures.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. nih.gov For this compound, GC coupled with a mass spectrometer (GC-MS) would be the method of choice. researchgate.net This allows for both the separation of the compound from impurities and its unambiguous identification based on its mass spectrum. The retention time in a GC system is a characteristic property that depends on the compound's volatility and its interaction with the stationary phase of the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. nih.gov For a compound like this compound, reverse-phase HPLC with a UV detector would be a suitable method for purity assessment and reaction monitoring. The compound's retention time and the peak purity analysis from the UV detector would provide a reliable measure of its concentration and the presence of any impurities.

Table 3: List of Compounds

Compound Name
This compound
1-phenyl-2-nitropropene
2-nitrotoluene
1-phenyl-2-propanone

Development of Impurity Profiling Methodologies related to Synthesis Pathways

The development of robust analytical methodologies for the characterization and impurity profiling of this compound is crucial for understanding its chemical purity and the specifics of its synthesis pathway. Impurity profiling, a key aspect of chemical analysis, involves the identification and quantification of all potential impurities present in a substance. unr.edu.ar This process provides a chemical signature of the material, which can reveal the starting materials, reagents, and conditions used in its production. researchgate.netresearchgate.net The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are adept at separating and identifying the main compound and its trace-level impurities. ajrconline.orgnih.gov

The synthesis of this compound typically follows the Henry condensation (nitroaldol reaction), a variant of the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of 2-methylbenzaldehyde (B42018) with nitroethane. wikipedia.org The specific impurities present in a batch of this compound are directly linked to the purity of these precursors, the specific catalyst used (such as n-butylamine or cyclohexylamine), the reaction conditions (temperature, reaction time), and the purification methods employed. nih.govscribd.com

Research Findings from Analogous Compounds

While specific literature on the impurity profile of this compound is limited, extensive research on the closely related compound 1-phenyl-2-nitropropene (P2NP) provides a strong predictive framework. researchgate.netnih.govunodc.org Studies on P2NP and other substituted nitropropenes, such as 1-(4-methylthiophenyl)-2-nitropropene, have successfully identified characteristic impurities that are indicative of the synthetic route. researchgate.net These impurities arise from several sources: unreacted starting materials, side-reactions, and degradation products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for impurity profiling due to its high separation efficiency and definitive identification capabilities. researchgate.netnih.gov Analysis of products from similar nitropropene syntheses reveals the presence of unreacted benzaldehyde (B42025) and by-products from its oxidation, such as benzoic acid. researchgate.net Similarly, for this compound, one can expect to find unreacted 2-methylbenzaldehyde and its oxidation product, 2-methylbenzoic acid.

Further impurities can be generated from subsequent reactions. For example, if the nitropropene is intended for further reduction to the corresponding amine (2-methylamphetamine), a host of other impurities can be introduced. Partial reduction of the nitropropene can yield the corresponding oxime (1-(2-methylphenyl)-2-propanone oxime) and ketone (1-(2-methylphenyl)-2-propanone). nih.govresearchgate.net The presence of these compounds provides clear markers for the reduction step.

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for non-volatile or thermally labile impurities. unr.edu.ar Gradient HPLC methods can be developed to separate a wide range of compounds with varying polarities, from the relatively non-polar starting materials to more polar by-products. nih.govnih.gov

The table below details the potential impurities that could be identified in a sample of this compound, based on established synthesis pathways for analogous compounds.

Table 1: Potential Synthesis-Related Impurities of this compound

Impurity NamePotential Origin
2-MethylbenzaldehydeUnreacted starting material
NitroethaneUnreacted starting material
2-Methylbenzoic AcidOxidation of 2-methylbenzaldehyde
Di-(2-methylphenyl)ketoneSide-reaction product
1-(2-Methylphenyl)-2-propanonePartial reduction and hydrolysis of the nitropropene
1-(2-Methylphenyl)-2-propanone oximePartial reduction of the nitropropene
N-Butylamine / Cyclohexylamine (B46788)Residual catalyst from the condensation reaction nih.gov
Self-condensation products of 2-methylbenzaldehydeSide-reaction during condensation

Analytical method development focuses on creating sensitive and specific assays to detect these marker compounds. A typical GC-MS method would involve a non-polar capillary column to separate the components based on their boiling points and polarity. nih.gov The mass spectrometer then provides fragmentation patterns that serve as a "fingerprint" for each eluted compound, allowing for positive identification.

Table 2: Illustrative GC-MS Analytical Parameters for Impurity Profiling

ParameterValue/Condition
Gas Chromatograph (GC)
ColumnNon-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Injection ModeSplitless
Temperature ProgramInitial temp 50°C, hold 1 min, ramp at 10°C/min to 300°C, hold 10 min nih.gov
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-550 amu

Similarly, a reverse-phase HPLC method can be established for comprehensive analysis.

Table 3: Illustrative HPLC Analytical Parameters for Impurity Profiling

ParameterValue/Condition
ColumnC18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) nih.gov
Mobile PhaseGradient elution with Acetonitrile and Water (with potential pH modifiers like formic acid)
Flow Rate1.0 mL/min
DetectionUV/Vis Diode Array Detector (DAD) scanning a range (e.g., 210-400 nm)
Column TemperatureAmbient or controlled (e.g., 30°C)

By developing and validating such methodologies, a detailed impurity profile of this compound can be constructed. This profile is invaluable for quality control in research settings and for forensic intelligence, as it can link different samples to a common synthetic batch or methodology. researchgate.netnih.gov The systematic identification of these impurities underpins the chemical understanding of the compound and its synthesis. unr.edu.ar

Conclusion and Future Research Directions

Prospective Research Avenues for 1-(2-Methylphenyl)-2-nitropropene (B1174759) and its Analogues

The existing knowledge gaps surrounding this compound highlight several promising directions for future research.

Development of Novel Catalytic Systems for Enhanced Selectivity

A key area for future investigation is the development of novel catalytic systems for the synthesis of this compound. Research could focus on catalysts that can overcome the potential steric hindrance of the ortho-methyl group and provide high yields and selectivity. This could include the exploration of organocatalysts, transition metal catalysts, or nanoparticle-based catalysts, which have shown promise in other challenging condensation reactions. bohrium.com The development of stereoselective catalysts for the synthesis of specific (E/Z) isomers would also be a significant advancement.

Exploration of Undiscovered Reactivity Patterns and Transformations

The unique steric and electronic environment created by the ortho-methyl group suggests that this compound may exhibit novel reactivity. Future research should systematically explore its behavior in a variety of organic transformations, including:

Michael Additions: Investigating the kinetics and stereoselectivity of Michael additions with a range of nucleophiles to understand the directing effect of the ortho-methyl group.

Cycloaddition Reactions: Exploring its utility as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions to synthesize novel heterocyclic scaffolds. The steric hindrance may lead to unusual regiochemical and stereochemical outcomes.

Reduction Reactions: Developing selective methods for the reduction of the nitro group and the carbon-carbon double bond to access novel substituted phenethylamines. While various reducing agents are used for P2NP, their efficacy and selectivity with the ortho-methylated analogue are unknown. wikipedia.orggoogle.com

Denitrative Cross-Coupling Reactions: Investigating its participation in recently developed denitrative cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, a versatile transformation for other nitrostyrenes. mdpi.com

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to:

Elucidate the conformational preferences of this compound and the transition states of its reactions.

Quantify the electronic effects of the ortho-methyl group on the reactivity of the nitroalkene functionality.

Predict the outcomes of reactions and guide the design of new experiments.

Recent computational studies on other substituted nitropropenes have demonstrated the power of such approaches in understanding complex reaction mechanisms. mdpi.comresearchgate.netmdpi.com

Expansion into Materials Science or other non-prohibited fields.

While ortho-substituted β-nitrostyrenes have been shown to be resistant to anionic polymerization, this does not preclude their use in other types of polymerization. researchgate.net Future research could explore the potential of this compound as a monomer in radical or coordination polymerization to create novel polymers with unique properties. The presence of the nitro group could also be exploited for post-polymerization modification, leading to functional materials with applications in areas such as specialty coatings, resins, or as precursors to conductive polymers. The parent compound, β-nitrostyrene, is known to inhibit radical polymerization of styrene, an area that could be explored for the ortho-methyl derivative. acs.orgacs.org

Furthermore, the potential biological activities of derivatives of this compound, in non-prohibited fields, remain an open area of investigation. For instance, some nitrostyrene (B7858105) derivatives have been investigated for their herbicidal and antibacterial properties. chemicalbook.com

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylphenyl)-2-nitropropene, and how can reaction conditions be optimized?

Answer: The synthesis of nitropropene derivatives typically involves condensation reactions between nitroalkanes and aryl aldehydes under acidic or basic conditions. For this compound, a plausible route includes reacting 2-methylbenzaldehyde with nitroethane in the presence of an ammonium acetate catalyst, followed by dehydration . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (~100–120°C) to ensure complete conversion .
  • Catalyst selection : Acidic catalysts (e.g., HCl) enhance electrophilicity of the carbonyl group, while bases (e.g., NaOH) facilitate nitroalkane deprotonation .
  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) improve reaction kinetics .

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key methods include:

  • GC-MS : For purity assessment and structural confirmation by comparing fragmentation patterns with reference standards (e.g., m/z peaks corresponding to the nitropropene backbone) .
  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 2.3–2.5 ppm (methyl group on the phenyl ring) and δ 6.5–7.5 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Peaks near δ 140–150 ppm indicate nitro group conjugation with the aromatic system .
  • UV-Vis spectroscopy : Absorption maxima (~304 nm) correlate with π→π* transitions in nitroaromatic systems .

Q. What safety precautions are necessary when handling this compound?

Answer: While specific toxicological data for this compound are limited, general precautions for nitroaromatics apply:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors/dust (P261) .
  • Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., ortho vs. para substitution) affect the reactivity and biological activity of nitropropene derivatives?

Answer:

  • Reactivity : Ortho-substituted nitropropenes (e.g., 2-methylphenyl) exhibit steric hindrance, slowing electrophilic substitution but enhancing stability via resonance with the nitro group . Para-substituted analogs show faster reaction rates in nucleophilic additions due to reduced steric effects .
  • Biological activity : In studies of thienyl-2-nitropropene analogs, ortho-substituted derivatives (e.g., N1) demonstrated lower IC50 values (~10 µM) against Trypanosoma cruzi compared to para-substituted variants (N3: IC50 >50 µM), suggesting steric and electronic factors influence bioactivity .

Q. How can researchers resolve contradictions in biological activity data for nitropropene derivatives?

Answer: Contradictions may arise from variations in:

  • Experimental design : Standardize assay conditions (e.g., cell line selection, incubation time). For example, IC50 discrepancies in T. cruzi studies could stem from differences between amastigote and epimastigote assays .
  • Compound purity : Use HPLC (>98% purity) to eliminate confounding effects of impurities .
  • Structural confirmation : Validate analogs with X-ray crystallography or 2D NMR to ensure correct regiochemistry .

Q. What industrial-scale synthesis strategies could improve yield and scalability for nitropropene derivatives?

Answer:

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces reaction times compared to batch processes .
  • Automated parameter control : Real-time monitoring of pH, temperature, and pressure ensures reproducibility .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.